![molecular formula C6H5BrF2N2O2 B2537099 [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1856070-68-2](/img/structure/B2537099.png)
[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid: is a chemical compound with the molecular formula C6H5BrF2N2O2 It features a pyrazole ring substituted with bromine and difluoromethyl groups, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the reaction of 4-bromo-3-(difluoromethyl)-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromine substituent, potentially leading to the formation of the corresponding hydrogenated pyrazole derivative.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Medicine:
Drug Development: The compound’s structural properties make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may be used in the formulation of agrochemicals, such as herbicides or fungicides.
Mécanisme D'action
The mechanism by which [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid exerts its effects depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The difluoromethyl group can enhance binding affinity through hydrophobic interactions, while the bromine atom may participate in halogen bonding with the enzyme’s active site residues.
Comparaison Avec Des Composés Similaires
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is structurally similar but lacks the bromine substituent. It is used as an intermediate in the synthesis of fungicides.
4-Bromo-3-(trifluoromethyl)-1H-pyrazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and applications.
Uniqueness: The presence of both bromine and difluoromethyl groups in [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid makes it unique. The bromine atom allows for further functionalization through substitution reactions, while the difluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in chemistry, biology, and industry.
Activité Biologique
The compound [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a member of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antitumor, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is C8H7BrF2N2O2. The presence of bromine and difluoromethyl groups in its structure contributes to its unique biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds with similar structural motifs have been shown to inhibit key oncogenic pathways. Specifically, pyrazole derivatives exhibit inhibitory activity against BRAF(V600E), a mutation commonly associated with melanoma, and other targets like EGFR and Aurora-A kinase . The introduction of difluoromethyl groups has been linked to enhanced potency in these compounds.
Anti-inflammatory Effects
Pyrazole derivatives, including this compound, have demonstrated significant anti-inflammatory activity. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This action is particularly relevant in conditions like rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been well-documented. In vitro studies show that compounds structurally related to this compound exhibit activity against various bacterial strains. For example, some derivatives have been reported to disrupt bacterial cell membranes, leading to cell lysis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the bromine atom and difluoromethyl group enhances lipophilicity and bioavailability. Research indicates that modifications in the pyrazole ring can significantly influence the pharmacological profile of these compounds .
Structural Feature | Impact on Activity |
---|---|
Bromine Substitution | Enhances lipophilicity |
Difluoromethyl Group | Increases potency |
Acetic Acid Moiety | Contributes to solubility |
Case Studies
Several case studies illustrate the therapeutic potential of pyrazole derivatives:
- Antitumor Activity : A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. Results showed that those with difluoromethyl substitutions had IC50 values significantly lower than those without, indicating enhanced antitumor activity .
- Anti-inflammatory Effects : In a model of induced inflammation, this compound was administered and resulted in a marked decrease in inflammatory markers compared to controls .
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of various pyrazole derivatives, including this compound. It demonstrated effective inhibition against Gram-positive bacteria, supporting its potential use as an antimicrobial agent .
Propriétés
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O2/c7-3-1-11(2-4(12)13)10-5(3)6(8)9/h1,6H,2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODWCUBXHRIBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.